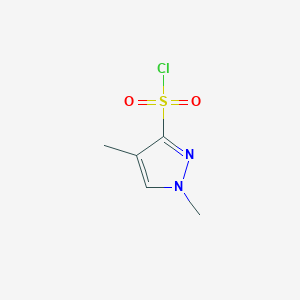

1,4-Dimethylpyrazole-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

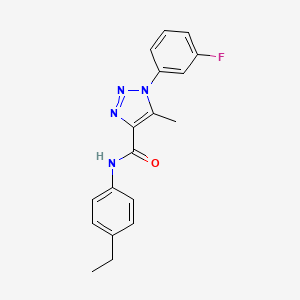

1,4-Dimethylpyrazole-3-sulfonyl chloride is a chemical compound with the empirical formula C5H7ClN2O2S . It has a molecular weight of 194.64 . The compound is a solid and its SMILES string is CC1=NN(C=C1S(Cl)(=O)=O)C .

Synthesis Analysis

The synthesis of pyrazolesulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis

The molecular structure of 1,4-Dimethylpyrazole-3-sulfonyl chloride can be represented by the InChI string: InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 . The compound has a molecular weight of 194.64 .Scientific Research Applications

Selective Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

A study by Tucker, Chenard, and Young (2015) highlights the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, sulfonyl fluorides, and sulfonamides. This research showcases a novel 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the reagent's utility in rapidly accessing other heterocyclic sulfonyl fluorides with significant chemical stability (Tucker, Chenard, & Young, 2015).

Metallosupramolecular Cage Formation

Hartshorn and Steel (1997) described the self-assembly of a three-dimensional cage through the reaction of 1,3,5-tris(pyrazol-1-ylmethyl)-2,4,6-triethyl-benzene with palladium chloride. This innovative use of pyrazole derivatives, including those related to 1,4-Dimethylpyrazole-3-sulfonyl chloride, underscores their potential in designing complex metallosupramolecular structures, which are critical in materials science and catalysis (Hartshorn & Steel, 1997).

Ionic Liquid and Catalyst for Organic Synthesis

Zolfigol and colleagues (2015) explored the synthesis of tetrahydrobenzo[b]pyran derivatives using a novel ionic liquid, sulfonic acid functionalized pyridinium chloride, demonstrating the versatility of pyrazole-based compounds in facilitating organic synthesis under solvent-free conditions. This underscores the potential of 1,4-Dimethylpyrazole-3-sulfonyl chloride derivatives in green chemistry applications (Zolfigol et al., 2015).

Supramolecular Networks and Coordination Complexes

León and colleagues (2013) investigated the formation of supramolecular networks through coordination complexes involving pyrazole derivatives. Their work on pyrazole sulfoxide and sulfone ligands, which share structural motifs with 1,4-Dimethylpyrazole-3-sulfonyl chloride, reveals the compound's relevance in constructing advanced materials with potential applications in catalysis, molecular recognition, and sensing (León et al., 2013).

Antimicrobial and Antioxidant Activities

Badgujar, More, and Meshram (2018) synthesized a series of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides, demonstrating significant antimicrobial and antioxidant activities. This research highlights the potential of derivatives of 1,4-Dimethylpyrazole-3-sulfonyl chloride in developing new therapeutic agents with antimicrobial properties (Badgujar, More, & Meshram, 2018).

Safety and Hazards

The safety data sheet for 1,4-Dimethylpyrazole-3-sulfonyl chloride indicates that it is a flammable liquid and vapour, harmful if swallowed, and causes serious eye damage . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research on pyrazolesulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, is ongoing. Recent studies have focused on developing new synthetic methodologies, expanding the structural diversity of these compounds, and exploring their biological activity . The sulfur atom in these compounds can be bonded directly to the ring or through spacers, adding to their structural diversity . Future research directions may continue to explore these aspects, as well as the potential applications of these compounds in various fields.

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit soil nitrification, a process mediated by a soil biological process .

Biochemical Pathways

Pyrazole derivatives have been associated with the inhibition of nitrification in soil, suggesting an impact on nitrogen metabolism .

Result of Action

Some pyrazole derivatives have shown significant antileishmanial and antimalarial activities .

Action Environment

The action, efficacy, and stability of 1,4-Dimethylpyrazole-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the efficacy of some pyrazole derivatives as nitrification inhibitors has been shown to be mediated by a soil biological process .

properties

IUPAC Name |

1,4-dimethylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBWOGFIPUHQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethylpyrazole-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)

![N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2930156.png)

![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one](/img/structure/B2930157.png)

![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)

![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)

![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)

![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)